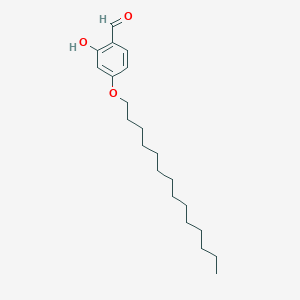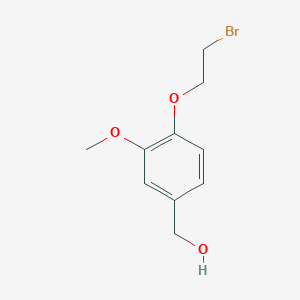![molecular formula C13H24O B14329547 Bicyclo[10.1.0]tridecan-1-ol CAS No. 110811-56-8](/img/structure/B14329547.png)
Bicyclo[10.1.0]tridecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[1010]tridecan-1-ol is a unique organic compound characterized by its bicyclic structure It consists of a tridecane backbone with a hydroxyl group attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[10.1.0]tridecan-1-ol typically involves the formation of the bicyclic structure followed by the introduction of the hydroxyl group. One common method includes the cyclization of a suitable precursor under specific conditions to form the bicyclic framework. The hydroxyl group can then be introduced through various functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[10.1.0]tridecan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[10.1.0]tridecan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Bicyclo[10.1.0]tridecan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in various environments. The pathways involved may include enzymatic reactions and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-Bicyclo[10.1.0]tridecane: A stereoisomer with similar structural features but different spatial arrangement.
n-Tridecan-1-ol: A linear alcohol with a similar carbon chain length but lacking the bicyclic structure.
Uniqueness
Bicyclo[10.1.0]tridecan-1-ol is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to its linear and other cyclic counterparts. This uniqueness makes it valuable for specific applications where such structural features are advantageous.
Eigenschaften
CAS-Nummer |
110811-56-8 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
bicyclo[10.1.0]tridecan-1-ol |
InChI |
InChI=1S/C13H24O/c14-13-10-8-6-4-2-1-3-5-7-9-12(13)11-13/h12,14H,1-11H2 |
InChI-Schlüssel |
COKXSDKPKBYDIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC2(CC2CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


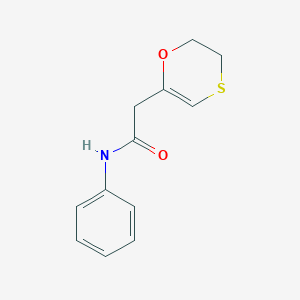
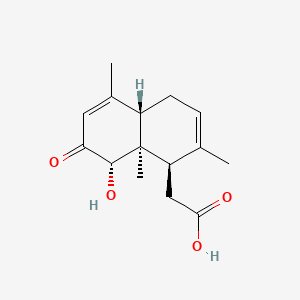
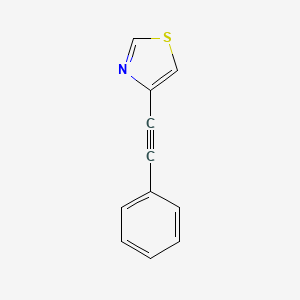
![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
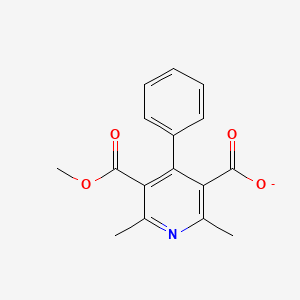
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)
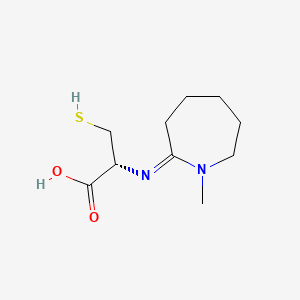
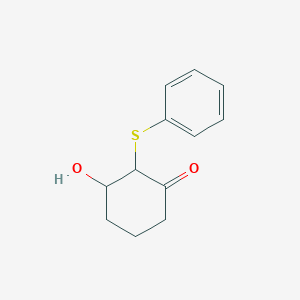
![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)
